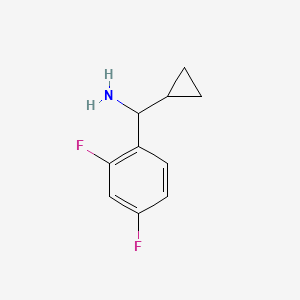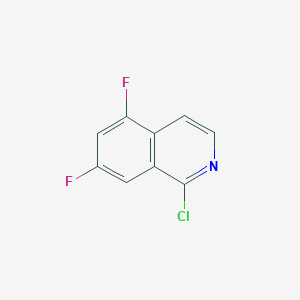
1-Chloro-5,7-difluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5,7-difluoroisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. Fluorinated isoquinolines, such as this compound, are of significant interest due to their unique biological activities and useful physical properties .
Preparation Methods
The synthesis of 1-Chloro-5,7-difluoroisoquinoline can be achieved through several routes. One common method involves the direct introduction of fluorine atoms onto the isoquinoline ring. This can be done using fluorinating agents under specific reaction conditions. Another approach is the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often involve these synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1-Chloro-5,7-difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Scientific Research Applications
1-Chloro-5,7-difluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique biological activities make it a valuable tool in biological studies, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Fluorinated isoquinolines are explored for their potential therapeutic applications, including as antimalarial and anticancer agents.
Mechanism of Action
The mechanism of action of 1-Chloro-5,7-difluoroisoquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Chloro-5,7-difluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
5,7-Difluoroisoquinoline: Lacks the chlorine atom but shares similar fluorination patterns.
1-Chloro-5,7-difluoroquinoline: Similar structure but with a quinoline ring instead of an isoquinoline ring.
1-Chloro-5,7,8-trifluoroisoquinoline: Contains an additional fluorine atom, leading to different reactivity and properties
These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activities, which make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H4ClF2N |
|---|---|
Molecular Weight |
199.58 g/mol |
IUPAC Name |
1-chloro-5,7-difluoroisoquinoline |
InChI |
InChI=1S/C9H4ClF2N/c10-9-7-3-5(11)4-8(12)6(7)1-2-13-9/h1-4H |
InChI Key |
AGYBZHJOAQNXGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13648466.png)
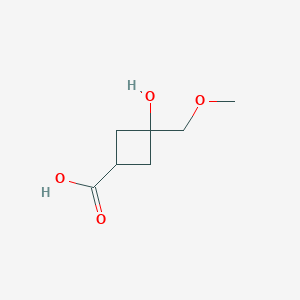
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid](/img/structure/B13648475.png)
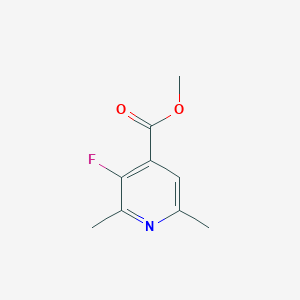
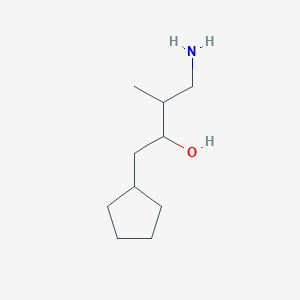
![[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)
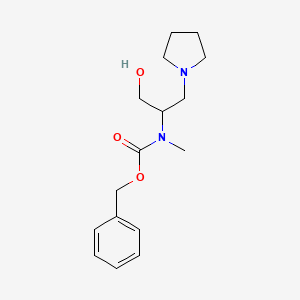


![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)
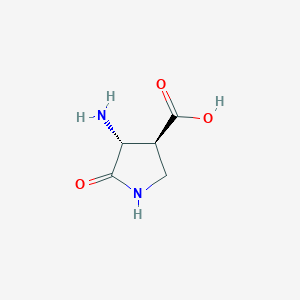

![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)
